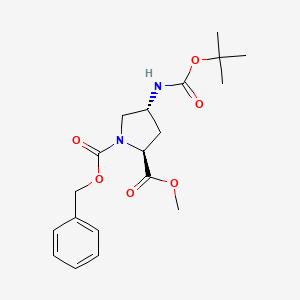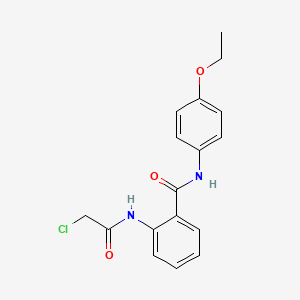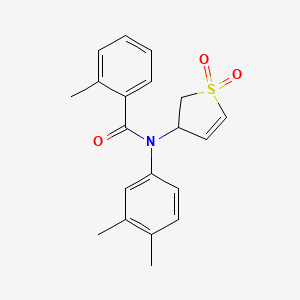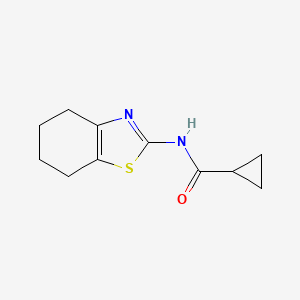
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide” contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This ring is fused to a tetrahydro ring, indicating the presence of four hydrogen atoms. The compound also contains a cyclopropane ring, which is a three-membered carbon ring, and a carboxamide group, which is a derivative of carboxylic acids and contains a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and cyclopropane rings, and the carboxamide group. The benzothiazole ring is aromatic, which means it is particularly stable. The cyclopropane ring, on the other hand, is strained due to its small ring size, which can make it more reactive. The carboxamide group can participate in hydrogen bonding due to the presence of the nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The benzothiazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The cyclopropane ring could potentially undergo ring-opening reactions due to the ring strain. The carboxamide group could undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the aromatic benzothiazole ring, the strained cyclopropane ring, and the polar carboxamide group. These features could influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. This compound has also been studied for its potential as a tool for studying the serotonergic system in the brain. It has been found to act as a selective 5-HT1A receptor agonist, which makes it a useful compound for studying the role of this receptor in various physiological processes.
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit kinases such asc-Met receptor tyrosine kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It is suggested that it may interact with its targets (like c-met receptor tyrosine kinase) and inhibit their activity, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of kinases like c-met can affect multiple downstream pathways, including those involved in cell growth and survival .
Pharmacokinetics
Similar compounds have been evaluated for their drug-likeness properties and oral bioavailability .
Result of Action
Inhibition of kinases like c-met can lead to decreased cell growth and survival, potentially providing anti-tumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide in lab experiments is its high selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide. One area of research is the development of new derivatives of this compound with improved selectivity and potency. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Finally, the role of the 5-HT1A receptor in various physiological processes is still not fully understood, and further research is needed to elucidate its function in the brain.
Conclusion
This compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, antidepressant, and anxiolytic effects. This compound is a useful tool for studying the role of the 5-HT1A receptor in various physiological processes, but its potential toxicity may limit its use in certain experiments. Further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves the reaction of 2-aminobenzothiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction produces a white solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Safety and Hazards
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-10(7-5-6-7)13-11-12-8-3-1-2-4-9(8)15-11/h7H,1-6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFNMMOLJGJDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

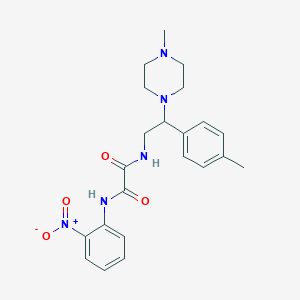
![N-(5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2910825.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910830.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2910831.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2910832.png)
![N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2910834.png)
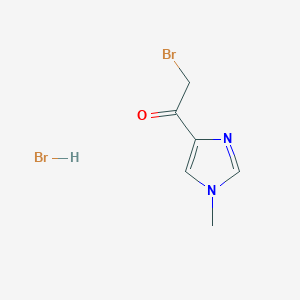

![5-Chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2910837.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2910838.png)
